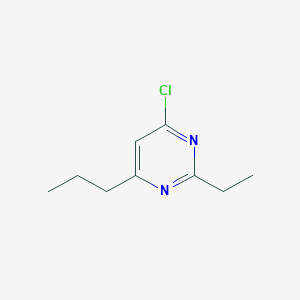

4-Chloro-2-ethyl-6-propylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-2-ethyl-6-propylpyrimidine |

InChI |

InChI=1S/C9H13ClN2/c1-3-5-7-6-8(10)12-9(4-2)11-7/h6H,3-5H2,1-2H3 |

InChI Key |

NPLHUASAOQJYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NC(=N1)CC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Ethyl 6 Propylpyrimidine

Overview of Established Synthetic Routes

The preparation of 4-Chloro-2-ethyl-6-propylpyrimidine can be approached through several synthetic pathways. The most prominent among these are nucleophilic substitution reactions starting from pyrimidine (B1678525) precursors and syntheses involving the use of Grignard reagents.

Nucleophilic Substitution Approaches Utilizing Pyrimidine Precursors

A common and effective method for the synthesis of 4-chloro-pyrimidines involves the nucleophilic substitution of a hydroxyl group in a pyrimidin-4-one precursor. This transformation is typically achieved by treating the corresponding 2-ethyl-6-propylpyrimidin-4-ol with a chlorinating agent. Phosphorus oxychloride (POCl3) is a widely used reagent for this purpose. google.com

The general reaction scheme involves the refluxing of the pyrimidin-4-one derivative in the presence of phosphorus oxychloride. google.com In some cases, the addition of a base, such as triethylamine (B128534), is employed to facilitate the reaction. google.com The initial pyrimidine precursor, 2-ethyl-6-propylpyrimidin-4-ol, can be synthesized through the condensation of ethyl acetoacetate (B1235776) and acetamidine (B91507) hydrochloride in the presence of a base like potassium hydroxide (B78521). google.com

The versatility of nucleophilic substitution is further highlighted by the reactivity of the resulting 4-chloro-pyrimidine. The chlorine atom can be subsequently displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of substituted pyrimidines. rsc.org

| Precursor | Reagent | Product | Reference |

| 2-ethyl-6-propylpyrimidin-4-ol | Phosphorus oxychloride (POCl3) | This compound | google.com |

| Ethyl acetoacetate, Acetamidine hydrochloride | Potassium hydroxide | 2-ethyl-6-propylpyrimidin-4-ol | google.com |

| 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide, etc. | Various substituted pyrimidines | rsc.org |

Grignard Reagent Based Syntheses

Grignard reagents offer an alternative and powerful tool for the synthesis of substituted pyrimidines. These organomagnesium compounds are highly effective for creating new carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent can be used to introduce the propyl group onto the pyrimidine ring.

One plausible synthetic route involves the reaction of a suitably substituted pyrimidine with a propylmagnesium halide (e.g., propylmagnesium bromide). For instance, a starting material like 4-chloro-2-ethylpyrimidine (B576609) could potentially react with propylmagnesium bromide to yield the desired product. The reaction conditions, particularly temperature, are crucial in directing the outcome of Grignard reactions with pyrimidines. acs.org Research on related pyrimidine syntheses has shown that the addition of Grignard reagents at specific temperatures can lead to the formation of dihydropyrimidine (B8664642) intermediates, which can then be oxidized to the aromatic pyrimidine. acs.org

The synthesis of a related compound, 4-amino-5-cyano-2-methyl-6-propylpyrimidine, has been successfully achieved using n-propylmagnesium bromide. acs.org This demonstrates the feasibility of employing Grignard reagents for the introduction of propyl groups onto the pyrimidine core.

| Reactant 1 | Reactant 2 | Potential Product | Reference |

| 4-chloro-2-ethylpyrimidine | Propylmagnesium bromide | This compound | acs.org |

| 4-Amino-5-cyano-2-methylpyrimidine | n-Propylmagnesium bromide | 4-Amino-5-cyano-2-methyl-6-propylpyrimidine | acs.org |

Reaction Condition Optimization for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound and to ensure the high purity of the final product, careful optimization of the reaction conditions is paramount. Key parameters that require consideration include temperature control, solvent selection, and the use of bases and catalysts.

Temperature Control Considerations

Temperature plays a critical role in the synthesis of chloropyrimidines. In nucleophilic substitution reactions using phosphorus oxychloride, the reaction is often heated to reflux to ensure the completion of the chlorination. google.com For instance, in the synthesis of a similar compound, the reaction mixture was heated to 100-105°C and stirred for several hours. google.com

In Grignard syntheses, the temperature at which the reagent is added can significantly influence the reaction pathway and the final product distribution. acs.org Addition of the Grignard reagent at lower temperatures (e.g., 0°C) may favor certain isomers or intermediates, while higher temperatures (e.g., 40°C) can lead to different products. acs.org Precise temperature control is therefore essential for achieving the desired outcome.

| Reaction Type | Temperature Range | Significance | Reference |

| Nucleophilic Substitution (POCl3) | 100-105°C | Drives the reaction to completion. | google.com |

| Grignard Reagent Addition | 0°C to 40°C | Influences product selectivity and yield. | acs.org |

Solvent Selection and Anhydrous Conditions

The choice of solvent is crucial for the successful synthesis of this compound. In nucleophilic substitution reactions with phosphorus oxychloride, a non-protic solvent like toluene (B28343) can be used. google.com After the reaction, the product is often extracted into an organic solvent such as ethyl acetate (B1210297). google.com

For Grignard reactions, anhydrous conditions are strictly necessary as Grignard reagents are highly reactive towards water. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used for these reactions. google.com The use of anhydrous solvents and the exclusion of atmospheric moisture are critical to prevent the decomposition of the Grignard reagent and to ensure the success of the synthesis.

Role of Bases and Catalysts in Synthesis

Bases are frequently employed in the synthesis of pyrimidines. In the initial condensation step to form the pyrimidin-4-one precursor, a strong base like potassium hydroxide is used. google.com In the subsequent chlorination step, an organic base such as triethylamine may be added to neutralize the HCl generated during the reaction, which can help to drive the reaction to completion. google.com

While not always required, catalysts can be used to enhance the rate and selectivity of certain reactions. For instance, in some nucleophilic substitution reactions on pyrimidines, a phase transfer catalyst may be employed to facilitate the reaction between reactants in different phases. google.com

| Compound | Type | Function | Reference |

| Potassium hydroxide | Base | Condensation of precursors | google.com |

| Triethylamine | Base | Neutralizes HCl in chlorination | google.com |

| Phase Transfer Catalyst | Catalyst | Facilitates multiphase reactions | google.com |

Strategies for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. While specific industrial processes for this compound are proprietary, general strategies for the large-scale production of related chloropyrimidines can be applied.

One of the primary considerations is the choice of reagents and solvents. For the chlorination step, while phosphorus oxychloride is effective, its use on a large scale requires robust handling procedures due to its corrosive and reactive nature. An alternative that is gaining traction in industrial synthesis is the use of triphosgene, which is a solid and can be easier to handle than liquid phosphorus oxychloride. google.com The selection of solvents is also critical; ideal solvents should be inert to the reaction conditions, have a suitable boiling point for temperature control, and be easily recoverable to minimize waste and cost. Solvents such as toluene, xylene, or dichlorobenzene are often used in similar industrial processes. google.com

Process optimization is another key aspect. This involves determining the optimal reaction temperature, pressure, and reaction time to maximize yield and minimize the formation of byproducts. google.com Continuous flow reactors are increasingly being adopted for industrial chemical synthesis as they offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors. nih.gov For the synthesis of this compound, a continuous flow process could be designed where the hydroxypyrimidine precursor and the chlorinating agent are continuously fed into a heated reaction zone, and the product stream is continuously removed.

The table below outlines some key parameters that would be considered in the industrial scale production of a similar, hypothetical chloropyrimidine, based on published data for related compounds. google.comgoogle.com

| Parameter | Industrial Scale Consideration | Example from Analogous Synthesis |

| Chlorinating Agent | Safety, cost, and efficiency | Phosphorus oxychloride or Triphosgene google.comgoogle.com |

| Solvent | Inertness, boiling point, recyclability | Toluene, Xylenes, Dichlorobenzene google.com |

| Base (if required) | Catalyst for chlorination, neutralizer | N,N-Diethylaniline, Pyridine google.comgoogle.com |

| Reaction Temperature | Optimized for yield and reaction rate | 80-180 °C google.comgoogle.com |

| Reaction Time | Minimized for throughput | 2-8 hours google.comgoogle.com |

| Reactor Type | Batch or Continuous Flow | Stainless steel reactor for batch processing google.com |

Purification and Isolation Techniques for Synthesized Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any remaining solvent. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

A common initial work-up step involves quenching the reaction mixture, for example, by carefully adding it to cold water or ice to decompose any remaining reactive reagents like phosphorus oxychloride. google.comgoogle.com This is followed by extraction of the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. google.comgoogle.com The organic layer is then typically washed with an aqueous basic solution, like sodium bicarbonate, to remove acidic impurities, followed by a wash with brine to remove residual water. google.com

For the final purification, several techniques can be employed on an industrial scale:

Crystallization: This is a widely used and cost-effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then cooled down, causing the pure compound to crystallize out while impurities remain in the solution. google.com The choice of solvent is crucial for achieving high purity and yield.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without decomposition. google.com

Chromatography: While often used in laboratory settings, large-scale chromatography, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed for high-purity requirements, although it is generally more expensive for industrial production. google.com

The following table summarizes the potential purification techniques and their applications for this compound.

| Purification Technique | Principle | Application in this Context |

| Extraction | Partitioning of the compound between two immiscible liquid phases. | To separate the product from the aqueous phase after quenching the reaction. google.com |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | To obtain a high-purity solid product from the crude extract. google.com |

| Distillation (Vacuum) | Separation based on differences in boiling points at reduced pressure. | To purify the product if it is a liquid or has a low melting point. google.com |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | To isolate the crystallized solid product from the mother liquor. google.comgoogle.com |

Chemical Reactivity and Derivatization of 4 Chloro 2 Ethyl 6 Propylpyrimidine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent, facilitates the attack of nucleophiles.

Substitution at the C4-Position of the Pyrimidine Ring

The chlorine atom at the C4-position of the pyrimidine ring is the most labile site for nucleophilic attack. This is a common feature among 4-chloropyrimidine (B154816) derivatives. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex). The subsequent departure of the chloride ion results in the formation of the substituted product. The regioselectivity for the C4-position is well-established in related systems. researchgate.net

Reactions with Amine Nucleophiles

4-Chloro-2-ethyl-6-propylpyrimidine is expected to react readily with various amine nucleophiles to yield the corresponding 4-aminopyrimidine (B60600) derivatives. These reactions are typically carried out by heating the chloropyrimidine with an excess of the amine or in the presence of a base to neutralize the hydrogen chloride formed. In analogous systems, such as the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine, the substitution of the chloro group proceeds smoothly. rsc.org

Acid catalysis can also be employed to promote the amination of chloropyrimidines, particularly with less nucleophilic amines like anilines. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been successfully achieved in water using hydrochloric acid as a catalyst. preprints.org While aliphatic and benzylic amines may react poorly under these acidic conditions, they can often be effectively coupled in water without the need for an acid. preprints.org

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Dimethylamine | N,N-Dimethyl-2-ethyl-6-propylpyrimidin-4-amine | Analogous to reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Various Anilines | N-Aryl-2-ethyl-6-propylpyrimidin-4-amines | Analogous to acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water with HCl | preprints.org |

This table presents expected reactions based on the reactivity of structurally similar compounds.

Reactions with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles, such as thiols or their corresponding thiolates, is anticipated to produce 4-(thioether)pyrimidine derivatives. These reactions are generally efficient and proceed under basic conditions to generate the more nucleophilic thiolate anion. For example, sodium thiophenoxide has been shown to displace the chlorine atom in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org The high nucleophilicity of sulfur makes these substitution reactions favorable. youtube.com

| Thiol Nucleophile | Product | Reaction Conditions | Reference |

| Thiophenol (with base) | 2-Ethyl-4-(phenylthio)-6-propylpyrimidine | Analogous to reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide | rsc.org |

| Alkyl Thiols (with base) | 4-(Alkylthio)-2-ethyl-6-propylpyrimidines | General reaction of alkyl halides with thiols | researchgate.netyoutube.com |

This table presents expected reactions based on the reactivity of structurally similar compounds.

Cross-Coupling Reactions

The chloro substituent at the C4-position also renders the molecule amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the arylation or vinylation of this compound. This reaction involves the palladium-catalyzed cross-coupling of the chloropyrimidine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.org The general catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the case of related dichloropyrimidines, optimization studies have shown that catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) can provide good yields of the coupled products. mdpi.com The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids often leading to better yields. mdpi.com

| Boronic Acid | Product | Catalyst and Base | Reference |

| Phenylboronic acid | 2-Ethyl-4-phenyl-6-propylpyrimidine | Pd(PPh₃)₄, K₃PO₄ | mdpi.com |

| Various Aryl/Heteroaryl boronic acids | 4-Aryl/Heteroaryl-2-ethyl-6-propylpyrimidines | Pd(OAc)₂, RuPhos, Na₂CO₃ | nih.gov |

This table presents expected reactions and conditions based on the reactivity of structurally similar compounds.

Electrochemical Arylation

Electrochemical methods offer an alternative, often milder, approach to the formation of C-C bonds. While direct electrochemical arylation of this compound is not extensively documented, related electrochemical cross-coupling reactions of chloropyrimidines have been reported. For instance, 4-amino-6-chloropyrimidines can undergo a nickel-catalyzed electrochemical reductive cross-coupling with aryl halides. mdpi.comnih.govresearchgate.net This process typically employs a sacrificial iron anode and a nickel(II) complex as the catalyst. mdpi.com The proposed mechanism involves the electrochemical generation of a Ni(0) species, which then participates in a catalytic cycle analogous to traditional cross-coupling reactions. researchgate.net

Although this method involves a pre-functionalized coupling partner (an aryl halide) rather than a direct C-H arylation, it demonstrates the feasibility of using electrochemical techniques to modify the pyrimidine core at the C4-position. Modern photoredox catalysis, which can be induced by visible light, also presents a green alternative for the C-H arylation of related heterocyclic systems. rsc.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the derivatization of chloro-substituted pyrimidines. These reactions offer a versatile platform for introducing a wide range of functional groups onto the pyrimidine ring, enabling the synthesis of complex molecules with diverse biological and material properties.

The general reactivity of chloropyrimidines in palladium-catalyzed couplings often sees a preference for reaction at the 4-position over the 2-position. nih.gov This selectivity can be influenced by factors such as the electronic nature of the substituents and the specific reaction conditions, including the choice of catalyst, ligand, and solvent. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu For related dichloropyrimidine systems, studies have shown that the choice of solvent is critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures compared to polar aprotic solvents. nih.gov The reaction is generally effective for coupling with various aryl and some heteroaryl boronic acids. mdpi.comresearchgate.net However, sterically hindered boronic acids may result in lower yields of the desired coupled products. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Chloropyrimidines This table is illustrative and based on general findings for chloropyrimidines, not specifically this compound.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

| Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | Moderate | nih.gov |

| Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good | nih.gov |

Heck Coupling: The Heck reaction facilitates the coupling of the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This method is known for its excellent trans selectivity. organic-chemistry.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have been developed to promote this transformation with high efficiency. organic-chemistry.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the chloropyrimidine and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The regioselectivity of Sonogashira couplings with dihalopyrimidines can often be controlled by the choice of the palladium catalyst and its ligands. rsc.org For instance, in related systems, monodentate phosphine ligands have been shown to favor coupling at one position, while bidentate ligands can direct the reaction to another. rsc.org

Cobalt-Catalyzed Cross-Coupling Reactions (by analogy with related chloropyrimidines)

While palladium catalysis is prevalent, research into more sustainable and cost-effective transition metals has led to the development of cobalt-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org By analogy with other 2-chloropyrimidines, cobalt catalysts can be employed for the cross-coupling of this compound with various organometallic reagents. acs.orgnih.gov

A notable example involves the cobalt-catalyzed cross-coupling of 2-chloropyrimidines with in situ prepared arylzinc halides. acs.orgnih.gov This method offers a practical alternative to palladium-catalyzed reactions, often proceeding under mild conditions and tolerating a range of functional groups. acs.org The reaction typically utilizes cobalt(II) halides as the catalyst in the presence of zinc dust to generate the organozinc reagent from an aryl halide. acs.orgnih.gov This approach avoids the need for pre-formed, and often sensitive, organometallic reagents. organic-chemistry.org

Table 2: Cobalt-Catalyzed Cross-Coupling of 2-Chloropyrimidines with Arylzinc Reagents This table is based on findings for 2-chloropyrimidine (B141910) and serves as an analogy.

| Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-bromobenzoate | CoBr₂ | Acetonitrile | 50 | 85 | acs.org |

| 4-Bromoacetophenone | CoBr₂ | Acetonitrile | 50 | 82 | acs.org |

| 4-Chlorobenzonitrile | CoCl₂ | Acetonitrile | 50 | 75 | acs.org |

These cobalt-catalyzed systems have demonstrated good functional group tolerance, although substrates with certain groups like esters or cyano groups might show different reactivity. organic-chemistry.org The mechanism is thought to involve cobalt(0) species generated in situ. organic-chemistry.org

Oxidation and Reduction Pathways

The pyrimidine ring in this compound can undergo both oxidation and reduction reactions, leading to the formation of new derivatives with modified electronic properties and potential biological activities.

Formation of Pyrimidine N-Oxides

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide introduces a positive charge on the nitrogen atom and can significantly alter the reactivity of the pyrimidine ring, often making it more susceptible to nucleophilic attack. In related chloropyrimidine systems, N-oxide formation has been documented as a route to further functionalization. For example, 2,6-diamino-4-chloropyrimidine can be oxidized to its corresponding 1-oxide. chemicalbook.com

Reduction to Dihydropyrimidines

The pyrimidine ring can be partially reduced to a dihydropyrimidine (B8664642). This transformation can be accomplished using various reducing agents. For instance, the synthesis of certain 2-aryldihydropyrimidines has been achieved through a palladium-catalyzed/copper-mediated cross-coupling reaction of 1-Boc-2-methylthio-dihydropyrimidine precursors with organostannane reagents. researchgate.net The Boc group on the nitrogen atom was found to enhance the reactivity of the substrate in this case. researchgate.net

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a common method for the reduction of heterocycles and the removal of halogen atoms. For chloropyrimidines, catalytic hydrogenation can lead to dehalogenation, reduction of the pyrimidine ring, or both, depending on the catalyst and reaction conditions. For instance, a two-step synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine (B16783) has been described involving a Suzuki-Miyaura coupling followed by a hydrodechlorination step. researchgate.net

Other Derivatization Strategies

Beyond cross-coupling, oxidation, and reduction, other derivatization strategies can be envisioned for this compound. Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position is a primary pathway for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction.

In dichloropyrimidine systems, it has been shown that C4-selective substitution is often favored. figshare.com Furthermore, the introduction of different substituents can be achieved in a stepwise manner in di- or tri-chlorinated pyrimidines, allowing for the synthesis of unsymmetrically substituted pyrimidines. nih.gov

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Ethyl 6 Propylpyrimidine

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The reactivity of the pyrimidine (B1678525) ring towards nucleophilic attack is significantly influenced by the presence and position of activating groups. In 4-Chloro-2-ethyl-6-propylpyrimidine, the chlorine atom at the C4 position serves as the leaving group. The ethyl and propyl groups at the C2 and C6 positions, respectively, are electron-donating groups, which generally decrease the reactivity of the pyrimidine ring towards SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate.

However, the two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The regioselectivity of SNAr reactions on substituted pyrimidines is a complex interplay of these electronic effects. For instance, in 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. wuxiapptec.com The presence of an electron-donating substituent at C6 can, in some cases, direct substitution to the C2 position. wuxiapptec.com In the case of this compound, the chlorine at C4 is the most likely site for nucleophilic attack due to the inherent reactivity of this position in the pyrimidine system.

The influence of various substituents on the reactivity of the pyrimidine ring in SNAr reactions is a well-documented phenomenon. Electron-withdrawing groups, such as nitro or cyano groups, significantly enhance the rate of substitution by stabilizing the Meisenheimer complex. researchgate.net Conversely, electron-donating groups, like the alkyl groups in this compound, tend to decrease reactivity. researchgate.net The relative reactivity of different halopyrimidines is also a critical factor, with the lability of the halogen leaving group generally following the order I > Br > Cl > F.

The table below summarizes the effect of different activating and deactivating groups on the regioselectivity of SNAr reactions in pyrimidine systems.

| Substituent at C2/C6 | Substituent at C4 | Expected Major Product | Reference |

| Electron-donating (e.g., Alkyl) | Cl | C4 Substitution | researchgate.net |

| Electron-withdrawing (e.g., CN) | Cl | Enhanced C4 Substitution | nih.gov |

| Cl | Cl | C4 Substitution | wuxiapptec.com |

| Electron-donating (e.g., OMe) | Cl | C2 Substitution can be favored | wuxiapptec.com |

Both acid and base catalysis can play a significant role in the SNAr reactions of chloropyrimidines.

Base Catalysis: In many SNAr reactions, a base is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. ntnu.no The choice of base can be crucial. Strong, non-nucleophilic bases are often preferred to avoid competition with the primary nucleophile. For instance, the use of triethylamine (B128534) (TEA) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination reactions. mdpi.com In some cases, the solvent itself, such as an alcohol, can participate in the reaction, leading to solvolysis products, especially in the presence of a strong base like NaOH which can generate highly nucleophilic alkoxide ions. mdpi.com

Acid Catalysis: Acid catalysis in SNAr reactions of pyrimidines is also a known phenomenon, particularly for less reactive substrates or with weakly nucleophilic amines. researchgate.net The acid can protonate one of the ring nitrogen atoms, further activating the pyrimidine ring towards nucleophilic attack. ntnu.no However, the effectiveness of acid catalysis is dependent on the basicity of the amine nucleophile. Highly basic amines will be protonated by the acid, rendering them non-nucleophilic. preprints.org Therefore, acid catalysis is typically more effective for anilines and other weakly basic amines. ntnu.nopreprints.org Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that while acid can increase the initial reaction rate, it can also lead to increased solvolysis of the starting material. ntnu.nopreprints.org

The following table outlines the general conditions and outcomes for acid and base-catalyzed SNAr reactions on chloropyrimidines.

| Catalyst Type | Typical Reagents | Effect on Reaction | Potential Side Reactions | Reference |

| Base | TEA, DIPEA, K₂CO₃ | Neutralizes HCl, drives equilibrium | ntnu.nomdpi.com | |

| Strong Base | NaOH, t-BuOK | Generates highly nucleophilic species | Solvolysis, competition with nucleophile | ntnu.nomdpi.com |

| Acid | HCl, H₂SO₄ | Activates pyrimidine ring for weak nucleophiles | Solvolysis, protonation of basic nucleophiles | ntnu.nopreprints.org |

Understanding Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrimidine derivatives. nih.govrsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions), and reductive elimination.

The first and often rate-determining step in the catalytic cycle is the oxidative addition of the halo-pyrimidine to a low-valent palladium(0) complex. youtube.com This step involves the insertion of the palladium atom into the carbon-chlorine bond of this compound, resulting in the formation of a square planar palladium(II) intermediate. youtube.com The reactivity in the oxidative addition step is influenced by several factors, including the nature of the halide (I > Br > Cl), the electron density of the pyrimidine ring, and the nature of the phosphine (B1218219) ligands on the palladium catalyst. youtube.com The oxidative addition of aryl halides to nickel(0) complexes, which are also used in cross-coupling, has been shown to proceed through both concerted and radical pathways, depending on the electronic properties of the ligand and the aryl halide. nih.gov

Reductive elimination is the final step of the catalytic cycle, where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium(0) catalyst is regenerated. youtube.comwikipedia.org This step involves the coupling of the two organic ligands on the palladium(II) center and their subsequent elimination from the metal. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands. acs.org For instance, electron-withdrawing groups on the aryl ligand can accelerate reductive elimination. acs.org The coordination number of the metal complex also plays a role, with three- and five-coordinate complexes generally undergoing reductive elimination more rapidly than four- or six-coordinate complexes. wikipedia.org In some cases, competing pathways such as β-hydride elimination can occur, leading to side products. acs.org

The efficiency of cross-coupling reactions is highly dependent on the nature of the substituents on both the pyrimidine ring and the coupling partner. In the context of this compound, the electron-donating alkyl groups can have a modest impact on the electronic properties of the pyrimidine ring, potentially affecting the rates of oxidative addition and reductive elimination.

The nature of the organometallic coupling partner (e.g., boronic acids in Suzuki coupling) is also critical. Sterically hindered or electronically deactivated coupling partners can lead to lower yields. rsc.org The choice of catalyst, ligands, base, and solvent are all crucial parameters that need to be optimized for a given set of substrates to achieve high coupling efficiency. rsc.orgacs.org For example, the use of bulky electron-rich phosphine ligands can often enhance the rate of both oxidative addition and reductive elimination, leading to improved catalytic activity.

The table below provides a general overview of the impact of substituents on the efficiency of Suzuki cross-coupling reactions with chloropyrimidines.

| Pyrimidine Substituent | Boronic Acid Substituent | General Effect on Efficiency | Reference |

| Electron-donating | Electron-rich | Generally efficient | rsc.org |

| Electron-withdrawing | Electron-poor | Can be challenging, requires optimization | rsc.org |

| Sterically hindered | Sterically hindered | Lower efficiency due to steric hindrance | rsc.org |

| Ortho-substituted | Can decrease efficiency | acs.org |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are instrumental in mapping the energetic landscape of a chemical reaction. They allow for the identification of stable intermediates, high-energy transition states, and the most likely pathways a reaction will follow.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for calculating the energetics of reactions, including the energies of reactants, products, intermediates, and transition states.

In the context of this compound, DFT calculations would be employed to:

Determine the optimized ground-state geometries of the reactant molecule and any potential products or intermediates.

Locate the transition state structures that connect reactants to products and calculate their activation energies. A lower activation energy indicates a faster reaction rate.

For a hypothetical nucleophilic substitution reaction at the C4 position of this compound (where the chlorine atom is replaced by a nucleophile), DFT calculations could provide the data to populate a table like the one below.

Interactive Data Table: Hypothetical DFT Energy Profile for Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | Data Not Available |

| Product (4-Nu-2-ethyl-6-propylpyrimidine + Cl-) | Data Not Available |

This table is for illustrative purposes only. The values are dependent on the specific nucleophile and reaction conditions and would need to be calculated using DFT methods.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface.

An IRC analysis for a reaction involving this compound would:

Confirm that the identified transition state indeed connects the desired reactants and products.

Provide a detailed picture of the geometric changes that occur along the reaction pathway. For example, it would show the precise bond-breaking and bond-forming events as the nucleophile approaches and the chloride ion departs.

Help to visualize the entire reaction trajectory, offering insights into the dynamic nature of the chemical transformation.

The results of an IRC analysis are typically visualized as a plot of energy versus the reaction coordinate, clearly showing the energy barriers and the stability of any intermediates.

While detailed mechanistic studies on related, yet different, pyrimidine compounds have been published, including investigations into nucleophilic substitution and ring-expansion reactions, the specific electronic and steric effects of the ethyl and propyl groups at the C2 and C6 positions of this compound would uniquely influence its reactivity. Therefore, dedicated theoretical studies are required to provide a scientifically accurate understanding of its chemical behavior.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Ethyl 6 Propylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within a molecule can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Chloro-2-ethyl-6-propylpyrimidine is anticipated to exhibit distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the ethyl and propyl substituents. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring will significantly influence the chemical shifts of the ring proton, moving it downfield.

The single proton at the C5 position of the pyrimidine ring is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the aromatic region, likely around δ 7.0-7.5 ppm.

The ethyl group at the C2 position will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrimidine ring will be deshielded and are expected to resonate as a quartet at approximately δ 2.8-3.0 ppm, coupled to the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around δ 1.2-1.4 ppm.

The propyl group at the C6 position will show three distinct signals. The methylene protons (-CH₂-) directly attached to the pyrimidine ring will be the most downfield of the propyl signals, appearing as a triplet around δ 2.7-2.9 ppm. The subsequent methylene protons (-CH₂-) will resonate as a multiplet (sextet) in the range of δ 1.6-1.8 ppm. The terminal methyl protons (-CH₃) of the propyl group will appear as a triplet at approximately δ 0.9-1.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C5-H) | 7.20 | s |

| Ethyl -CH₂- | 2.90 | q |

| Ethyl -CH₃ | 1.30 | t |

| Propyl -CH₂- (α) | 2.80 | t |

| Propyl -CH₂- (β) | 1.70 | sextet |

| Propyl -CH₃ (γ) | 1.00 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts of the pyrimidine ring carbons are significantly affected by the electronegative nitrogen atoms and the chlorine substituent.

The carbons of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 150 and 175 ppm. The carbon atom bearing the chlorine (C4) will be highly deshielded, as will the carbons adjacent to the nitrogen atoms (C2 and C6). The C5 carbon will appear at a more upfield position compared to the other ring carbons.

The carbon atoms of the ethyl and propyl substituents will appear in the upfield region of the spectrum. For the ethyl group, the methylene carbon (-CH₂-) will be around δ 30-35 ppm, and the methyl carbon (-CH₃) will be around δ 12-15 ppm. For the propyl group, the α-methylene carbon will be in the range of δ 35-40 ppm, the β-methylene carbon around δ 20-25 ppm, and the γ-methyl carbon at approximately δ 13-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyrimidine) | ~170 |

| C4 (Pyrimidine) | ~165 |

| C6 (Pyrimidine) | ~175 |

| C5 (Pyrimidine) | ~120 |

| Ethyl -CH₂- | ~32 |

| Ethyl -CH₃ | ~14 |

| Propyl -CH₂- (α) | ~38 |

| Propyl -CH₂- (β) | ~22 |

| Propyl -CH₃ (γ) | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the quartet of the ethyl's methylene protons and the triplet of its methyl protons. Similarly, correlations would be observed between the adjacent methylene and methyl protons of the propyl group.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the singlet at δ 7.20 ppm in the ¹H NMR spectrum would correlate with the C5 carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the alkyl substituents.

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and propyl groups will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. These are characteristic of aromatic heterocyclic systems.

C-Cl stretching: The stretching vibration of the C-Cl bond is anticipated to be in the fingerprint region, typically around 600-800 cm⁻¹.

C-H bending: Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) from the ethyl and propyl groups will be observed in the 1350-1470 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N, C=C Ring Stretch | 1400-1600 |

| C-H Bend (Aliphatic) | 1350-1470 |

| C-Cl Stretch | 600-800 |

Note: These are predicted frequency ranges.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing vibration of the pyrimidine ring is expected to produce a strong, sharp band, which is a characteristic feature of aromatic rings. The C-C stretching vibrations of the alkyl chains would also be visible. The C-Cl stretch may also be observed, although it is often weak in Raman spectra. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. In the analysis of substituted pyrimidines, the molecular ion peak is often prominent, confirming the molecular weight of the compound. researchgate.net The fragmentation patterns are influenced by the nature and position of the substituents on the pyrimidine ring. researchgate.netsapub.org

For chloropyrimidines, a characteristic observation is the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl), which aids in identifying chlorine-containing fragments. The fragmentation of the pyrimidine ring itself can lead to the loss of small molecules or radicals, providing valuable structural information. sapub.orgresearchgate.net For instance, the fragmentation of pyrimidine can result in the formation of various fragment ions, and the specific pathways can be influenced by the position of the nitrogen atoms. researchgate.net

The fragmentation of substituted pyrimidines often involves the cleavage of bonds adjacent to the substituents. For example, in pyrimidines with alkyl groups, the loss of these alkyl radicals is a common fragmentation pathway. sapub.org The presence of other functional groups can also direct the fragmentation. In some cases, the molecular ion undergoes rapid decomposition and may not be observed. researchgate.net

Table 1: Illustrative Mass Spectrometry Data for Substituted Pyrimidines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Reference |

| 4-Chloro-6-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 128, 93, 66 | nih.gov |

| 4,6-Dichloropyrimidine (B16783) | C₄H₂Cl₂N₂ | 148.98 | Not specified | nist.gov |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C₈H₉ClN₂O₂S | 232.69 | 232, 204, 164 | nih.govsigmaaldrich.com |

| 2-Chloro-4-ethyl-6-(iso-propyl)pyrimidine | C₉H₁₃ClN₂ | 184.66 | Not specified | nih.gov |

This table is for illustrative purposes and the fragmentation of this compound would need to be experimentally determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. scispace.com

The crystal system and space group describe the symmetry of the crystal lattice. Pyrimidine and its derivatives have been found to crystallize in various crystal systems, including monoclinic and orthorhombic systems. scispace.comiucr.orgresearchgate.net For example, 2-chloropyrimidine (B141910) crystallizes in the monoclinic space group P2₁/c, while pyrimidine itself has been reported in the orthorhombic space group Pna2₁. scispace.com The specific crystal system and space group for this compound would require experimental determination through single-crystal X-ray diffraction.

Table 2: Crystal Data for Pyrimidine and a Derivative

| Compound | Crystal System | Space Group | Reference |

| Pyrimidine | Orthorhombic | Pna2₁ | scispace.comnih.gov |

| 2-Chloropyrimidine | Monoclinic | P2₁/c | scispace.com |

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | Monoclinic | P2₁/c | researchgate.netiucr.org |

The packing of molecules in a crystal is governed by various intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. iucr.org In pyrimidine derivatives, hydrogen bonding plays a significant role, especially when hydrogen bond donors (like -NH₂) and acceptors (like the nitrogen atoms of the pyrimidine ring) are present. nih.govnih.govacs.org

Even in the absence of strong hydrogen bond donors, weaker C-H···N and C-H···O interactions can be significant in the crystal packing. nih.govacs.org For chloropyrimidines, halogen bonding (C-Cl···N or C-Cl···Cl) might also contribute to the supramolecular architecture. rsc.org The presence of substituents influences the types and strengths of these interactions. For instance, amino groups can form robust N-H···N hydrogen bonds between pyrimidine molecules. mdpi.com

In the context of nucleosides, pyrimidines generally adopt an anti-conformation relative to the sugar ring due to steric hindrance. quora.comquora.com For isolated substituted pyrimidines, the orientation of the substituents relative to the ring is determined by a combination of steric and electronic factors. The flexibility of the pyrimidine ring and its substituents can be crucial for their interaction with biological targets. nih.govfrontiersin.orgdoaj.org

Advanced Characterization for Electronic Properties (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrimidine core is a π-deficient heterocycle, and its electronic properties are significantly influenced by the nature of the substituents. osf.iobhu.ac.in Electron-donating groups tend to increase the electron density of the ring, while electron-withdrawing groups decrease it. osf.ioyoutube.com

The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the substituents on the pyrimidine ring. osf.io For instance, the introduction of auxochromic groups can cause a bathochromic (red) shift in the absorption maximum. The electronic properties of substituted pyrimidines are crucial for understanding their reactivity and potential applications in materials science and medicinal chemistry. osf.iomdpi.com

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Ethyl 6 Propylpyrimidine

Density Functional Theory (DFT) Based Investigations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is used to model the electronic structure of many-body systems, such as atoms and molecules.

Optimization of Molecular Geometry and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The process involves iterative calculations of the forces on each atom until they are negligible.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It is plotted on the surface of the molecule and uses a color scale to represent the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. The MEP map is invaluable for predicting how a molecule will interact with other charged or polar species.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating and analyzing the values of the Fukui function across the molecule, specific atoms or regions that are most susceptible to different types of chemical reactions can be pinpointed with high accuracy.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: As mentioned earlier, vibrational frequency calculations yield the theoretical IR and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be directly compared with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as 1H and 13C. These calculations are performed by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted chemical shifts are a powerful tool for structural elucidation.

In the absence of specific experimental or computational studies on 4-Chloro-2-ethyl-6-propylpyrimidine, the application of the above theoretical framework would be necessary to generate the detailed data for the tables and in-depth analysis requested.

Study of Non-Linear Optical (NLO) Properties

There are no specific studies found detailing the non-linear optical properties of this compound. Theoretical calculations, such as those employing Density Functional Theory (DFT) to determine properties like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), have not been published for this compound. Such studies are crucial for evaluating a molecule's potential in NLO applications, which include technologies like optical switching and frequency conversion. Without these computational analyses, a quantitative assessment of the NLO response of this compound remains undetermined.

Thermodynamical Properties from Theoretical Calculations

Similarly, a comprehensive theoretical analysis of the thermodynamical properties of this compound is not documented in available scientific literature. Theoretical calculations are typically used to predict thermodynamic parameters such as heat capacity, entropy, and enthalpy at various temperatures. These calculations provide valuable insights into the stability and behavior of a compound under different thermal conditions. In the absence of such theoretical studies for this compound, its thermodynamic profile cannot be detailed.

Synthetic Utility of 4 Chloro 2 Ethyl 6 Propylpyrimidine As a Chemical Building Block

Precursor in the Synthesis of Functionalized Arylpyrimidines

4-Chloro-2-ethyl-6-propylpyrimidine is a key precursor for the synthesis of functionalized arylpyrimidines. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring can be readily displaced by various aryl groups through metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented, the reactivity of similar 4-chloropyrimidine (B154816) derivatives provides a strong basis for its synthetic potential.

For instance, electrochemical reductive cross-coupling reactions between 4-amino-6-chloropyrimidines and functionalized aryl halides have been successfully employed to synthesize 4-amino-6-arylpyrimidines in moderate to high yields. mdpi.comnih.gov This process typically utilizes a sacrificial iron anode in conjunction with a nickel(II) catalyst under mild conditions. mdpi.comnih.gov By analogy, this compound can be expected to undergo similar cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce a wide range of aryl and heteroaryl substituents at the 4-position. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

The general scheme for such a transformation can be depicted as follows:

Scheme 1: Illustrative Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Role in the Construction of Complex Organic Molecules

The pyrimidine core is a privileged scaffold in many biologically active molecules, including pharmaceuticals and agrochemicals. The ability to functionalize the this compound scaffold at the 4-position, and potentially at the alkyl side chains, makes it a valuable starting material for the construction of complex organic molecules. The resulting substituted pyrimidines can serve as key intermediates that are further elaborated into more intricate structures. The presence of both ethyl and propyl groups can enhance the solubility of the molecule and its derivatives in organic solvents, facilitating their use in a broader range of reaction conditions.

The versatility of the pyrimidine ring system allows for the construction of fused heterocyclic systems, which are common motifs in drug candidates. nih.govscirp.org Therefore, this compound can be a starting point for the synthesis of novel polycyclic compounds with potential biological activities.

Application in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, substituted pyrimidines have applications in the development of specialty chemicals and materials. For example, pyrimidine-containing structures can be found in organic light-emitting diodes (OLEDs), dyes, and ligands for metal complexes. The reactivity of the chloro-group in this compound allows for its incorporation into larger molecular systems, including polymers. For instance, by analogy with the synthesis of terpyridines, where 4'-chloro-2,2':6',2''-terpyridine is a key intermediate, this compound could be used to synthesize novel ligands for supramolecular chemistry and materials science. researchgate.nettue.nl The resulting materials could exhibit interesting photophysical or coordination properties.

Intermediate in Pyrimidine-Based Heterocycle Synthesis

One of the most significant applications of this compound is as an intermediate in the synthesis of other pyrimidine-based heterocycles. The chlorine atom serves as a leaving group, enabling the formation of new rings fused to the pyrimidine core.

By analogy with the well-established chemistry of 6-chlorouracils, this compound can be envisioned as a precursor to fused uracil (B121893) derivatives. nih.govscirp.orgtandfonline.com For instance, treatment of 6-chlorouracils with hydrazines yields 6-hydrazinyluracils, which are versatile intermediates for the synthesis of various fused heterocyclic systems. nih.gov Similarly, this compound could react with hydrazine (B178648) to form the corresponding 4-hydrazinyl-2-ethyl-6-propylpyrimidine. This intermediate could then be cyclized with various electrophiles to afford a range of fused uracil analogues.

The synthesis of fused pyrimidine systems like pyrimidopyridazines and pyrazolopyrimidines often involves the use of chloropyrimidine precursors. nih.govnih.govnih.govekb.egresearchgate.nettsijournals.com For example, pyrazolopyrimidines can be synthesized from 5-aminopyrazole derivatives, which in turn can be prepared from precursors derived from chloropyrimidines. nih.gov The reaction of a substituted chloropyrimidine with a suitable binucleophile can lead to the annulation of a new heterocyclic ring onto the pyrimidine core.

The following table summarizes some of the fused heterocyclic systems that could potentially be synthesized from this compound based on analogous reactions reported for other chloropyrimidines.

| Fused Heterocycle | Potential Synthetic Precursor from this compound | Analogous Reaction Reference |

| Pyrazolopyrimidine | 4-Hydrazinyl-2-ethyl-6-propylpyrimidine | nih.govnih.gov |

| Pyrimidopyridazine | 4-Hydrazinyl-2-ethyl-6-propylpyrimidine | nih.gov |

| Fused Uracils | 4-Hydrazinyl-2-ethyl-6-propylpyrimidine | nih.govscirp.org |

Generation of Diverse Chemical Scaffolds for Further Derivatization

The reactivity of the chlorine atom in this compound allows for the generation of a diverse range of chemical scaffolds through nucleophilic substitution reactions. The chlorine can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a wide array of functional groups at the 4-position. This versatility makes it a valuable platform for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

The resulting substituted pyrimidines can be further modified at the newly introduced functional group or at the alkyl side chains, providing access to a vast chemical space. For example, the introduction of an amino group allows for subsequent acylation, alkylation, or sulfonylation reactions, while the introduction of a hydroxyl group can be followed by etherification or esterification. This multi-directional derivatization potential underscores the importance of this compound as a versatile building block in modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.